Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 6,6-difluorospiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O2/c1-2-15-9(14)8-7-10(8)3-5-11(12,13)6-4-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUILEVFEBZJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Spirocyclic Precursors
- Starting Materials : The synthesis often begins with a spirocyclic ketone or ester precursor such as ethyl spiro[2.5]octane-1-carboxylate.
- Difluorination Reagents : Selective introduction of fluorine atoms at the 6-position is achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
- Reaction Conditions : Fluorination is carried out under controlled temperature (0 to 25°C) in aprotic solvents like dichloromethane or acetonitrile to prevent side reactions.
- Outcome : The difluorinated product forms with high regioselectivity at the 6-position due to the electronic and steric environment of the spiro center.
Esterification and Purification
- Ester Formation : If starting from the carboxylic acid form (6,6-difluorospiro[2.5]octane-1-carboxylic acid), esterification with ethanol is performed using acid catalysts such as sulfuric acid or via DCC (dicyclohexylcarbodiimide) coupling in the presence of DMAP (4-dimethylaminopyridine).
- Purification : The crude product is purified by flash column chromatography using petroleum ether/ethyl acetate gradients or recrystallization from suitable solvents to achieve purity >95%.
- Characterization : Purity and structure are confirmed by NMR (1H, 13C, 19F), HRMS, and X-ray crystallography.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Spirocyclic ketone synthesis | Cyclization via Michael addition or intramolecular alkylation | Forms spiro[2.5]octane core |
| 2 | Difluorination | NFSI or DAST in CH2Cl2, 0–25°C | Selective 6,6-difluorination |
| 3 | Esterification | Ethanol, H2SO4 or DCC/DMAP, room temp | Converts acid to ethyl ester |
| 4 | Purification | Flash chromatography or recrystallization | Achieves high purity |
Research Findings and Optimization Data
- Yield Optimization : Fluorination yields range from 60% to 85%, depending on reagent equivalents and reaction time. Excess fluorinating agent can lead to over-fluorination or decomposition.
- Solvent Effects : Aprotic solvents such as dichloromethane yield cleaner reactions compared to protic solvents.
- Temperature Control : Lower temperatures favor selectivity and reduce side products.
- Storage : The compound is stable when stored at 2–8°C; solutions should be prepared freshly or stored at -20°C for short-term use to avoid degradation.
Comparative Data Table of Preparation Parameters
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Fluorinating Agent | NFSI (1.2 eq) | High regioselectivity, 75–85% yield |
| Solvent | Dichloromethane | Cleaner reaction, less side products |
| Temperature | 0–25°C | Maintains selectivity |
| Reaction Time | 2–6 hours | Longer times increase yield but risk side reactions |
| Esterification Catalyst | H2SO4 or DCC/DMAP | Efficient ester formation |
| Purification Method | Flash chromatography (PE/EtOAc 3:1) | >95% purity |
Chemical Reactions Analysis
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences and similarities between Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate and related compounds:
Key Comparative Findings
Spiro Ring Size and Strain
- The spiro[2.5]octane core in the target compound introduces significant ring strain due to the three-membered cyclopropane-like ring, enhancing reactivity compared to larger spiro systems (e.g., spiro[3.3]heptane or spiro[3.5]nonane) . For example, 6,6-difluorospiro[3.3]heptane-2-carboxylic acid (spiro[3.3]) has reduced strain, favoring stability over reactivity .
Functional Group Influence
- Ethyl Ester vs. Carboxylic Acid: The ethyl ester group in the target compound improves solubility in non-polar solvents compared to the polar carboxylic acid in 6,6-difluorospiro[3.3]heptane-2-carboxylic acid. However, the latter’s acid group enables direct conjugation in peptide or polymer synthesis .
- Bromomethyl Substitution : The bromine in 1-(bromomethyl)-6,6-difluorospiro[2.5]octane offers a reactive handle for cross-coupling or alkylation reactions, a feature absent in the esterified target compound .
Fluorination Effects
Research and Application Insights
- Synthetic Flexibility : The ethyl ester group allows for hydrolysis to carboxylic acids or transesterification, enabling diversification of the spiro core .
- Stability Considerations: The spiro[2.5] system’s strain may limit shelf-life under harsh conditions compared to more relaxed spiro[3.3] or non-spiro fluorinated compounds .
Biological Activity
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate (CAS No. 1447942-88-2) is a compound that has garnered attention in recent years for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 218.25 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97% in commercial preparations
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The difluoro substitution enhances its binding affinity and selectivity towards specific targets, potentially leading to altered enzymatic activity or receptor modulation.
Potential Targets:
- Enzymes : The compound may inhibit or activate key metabolic enzymes involved in various biochemical pathways.
- Receptors : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against a variety of microbial strains.
- Anticancer Properties : Investigations are ongoing to assess its role in cancer cell line inhibition and apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic potential for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound showed significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a mechanism where the compound may promote programmed cell death in malignant cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 6-fluorospiro[2.5]octane-1-carboxylate | One fluorine atom | Moderate antimicrobial activity |
| Ethyl 6,6-dichlorospiro[2.5]octane-1-carboxylate | Two chlorine atoms | Higher cytotoxicity |
| Ethyl spiro[2.5]octane-1-carboxylate | No halogen substitutions | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis often involves spirocyclic ring formation via cyclopropanation or ring-opening/ring-closing strategies. For example, fluorinated spiro compounds can be synthesized using [2+1] cycloaddition reactions with difluorocarbene intermediates. Optimization may include adjusting temperature (e.g., −78°C to 25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of fluorinating agents like Selectfluor® .
- Key Parameters : Monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency and GC-MS to identify byproducts. Yield improvements are achievable by slow addition of reagents to minimize side reactions .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve the spirocyclic geometry and confirm the 6,6-difluoro substitution pattern .
- Multinuclear NMR : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to verify stereochemistry and fluorine coupling constants. For example, <sup>19</sup>F signals typically appear as doublets due to vicinal coupling (J ~ 10–15 Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C11H14F2O2) with mass accuracy < 5 ppm .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and stability of this compound in medicinal chemistry applications?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilicity. For example, B3LYP/6-31G(d) basis sets can model fluorine’s electron-withdrawing effects on the spirocyclic core .
- Molecular Dynamics (MD) Simulations : Study conformational flexibility under physiological conditions (e.g., solvation in water or lipid bilayers) to predict bioavailability .
Q. How do steric and electronic effects of the 6,6-difluoro group influence regioselectivity in cross-coupling reactions?
- Experimental Design :
- Buchwald-Hartwig Amination : Compare coupling efficiency of fluorinated vs. non-fluorinated spirocycles. Fluorine’s electronegativity enhances oxidative addition rates in Pd-catalyzed reactions but may sterically hinder bulkier ligands .
- Suzuki-Miyaura Coupling : Use boronate esters (e.g., 2-{6,6-difluorospiro[2.5]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to assess compatibility with aryl halides. Track regioselectivity via HPLC and <sup>19</sup>F NMR .
- Data Interpretation : Fluorine’s inductive effect stabilizes transition states, favoring para-substitution in aryl partners .
Q. What are the challenges in analyzing metabolic stability of this compound derivatives in vitro?
- Methodology :
- Microsomal Assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .
- Isotope-Labeling : Synthesize deuterated or <sup>13</sup>C-labeled analogs to trace metabolic pathways and identify labile sites (e.g., ester hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
